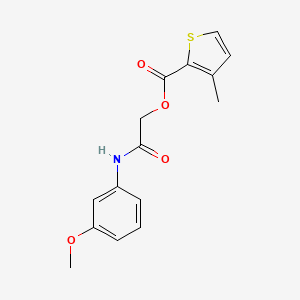![molecular formula C17H14ClNO5S2 B3014229 Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-51-6](/img/structure/B3014229.png)
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound that appears to be related to a class of molecules with potential anti-inflammatory properties. The structure suggests it is a benzothiophene derivative, which is a system known to have various biological activities. The presence of a sulfonylamide group and a methoxy substituent indicates that the compound could interact with biological systems in a specific manner, potentially leading to anti-inflammatory effects.
Synthesis Analysis
The synthesis of related benzothiophene compounds involves the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, which typically yields a 3-chloromethyl compound. In the case of methoxy-substituted thioflavones, chloromethylation can occur at different positions, leading to various substituted products. These products can then be further modified to produce a range of 3-(substituted methyl)thioflavones with significant antimicrobial activity .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving benzothiophene derivatives are diverse. For instance, the chloromethylation reaction mentioned in the synthesis analysis indicates that the benzothiophene core can be functionalized at specific positions to yield chloromethylated products. These intermediates can then be used to introduce various substituents, such as methyl groups, which can enhance the antimicrobial activity of the resulting compounds .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is involved in various chemical synthesis processes. For instance, Sheng et al. (2014) describe a general route to create 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, which shows the compound's potential in creating diverse chemical structures with broad functional group tolerance (Sheng, Fan, & Wu, 2014). Similarly, Moloney (2000) discusses the synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, highlighting the compound's utility in developing novel molecules with potential pharmacological applications (Moloney, 2000).
Antimicrobial Properties
The compound also has applications in antimicrobial research. Nakazumi et al. (1984) demonstrated that 3-(Chloromethyl)thioflavone, which can be derived from similar compounds, exhibits significant antimicrobial activity against Trichophytons, suggesting its potential use in developing new antimicrobial agents (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Pharmaceutical Research
In pharmaceutical research, the compound is part of the synthesis process of various molecules. For example, Dudová et al. (2002) describe the preparation of substituted methyl o-Nitrophenyl sulfides, which are critical in the synthesis of certain pharmaceutical compounds (Dudová, Částek, Macháček, & Šimůnek, 2002).
Anti-inflammatory Research
The compound is also part of research targeting anti-inflammatory agents. Moloney (2001) synthesized a compound based on the reported anti-inflammatory activity of a structurally related molecule, emphasizing the role of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in developing potential anti-inflammatory drugs (Moloney, 2001).
Propriétés
IUPAC Name |
methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(9-12(13)18)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXJUJVIGIWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

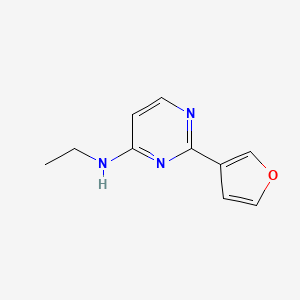
![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)
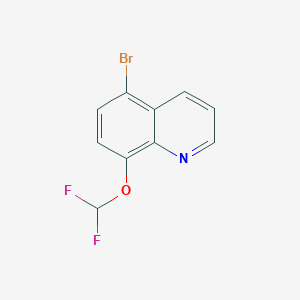

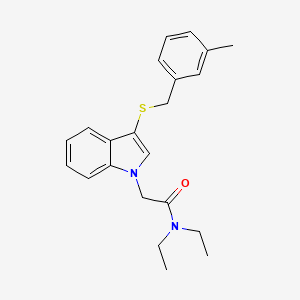
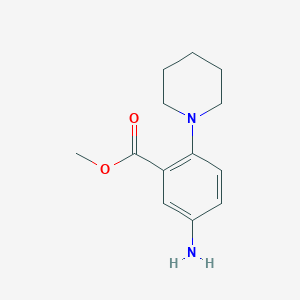
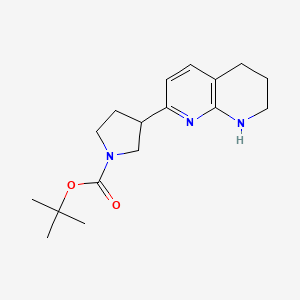
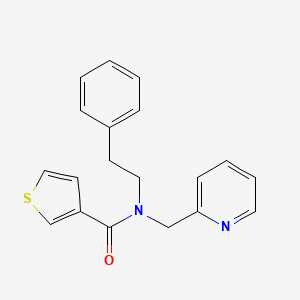
![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B3014166.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)
